Product packaging for 1-(Piperazin-1-yl)pentan-1-one(Cat. No.:CAS No. 117905-47-2)

1-(Piperazin-1-yl)pentan-1-one

Cat. No.: B2613199
CAS No.: 117905-47-2
M. Wt: 170.256
InChI Key: ANEMDFCFHXKSHF-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug discovery because its presence in a molecule can confer favorable pharmacological properties. nih.govrsc.orgnih.gov Piperazine derivatives are noted for their structural rigidity, large polar surface area, and the presence of hydrogen bond donors and acceptors, which often lead to improved water solubility and oral bioavailability. nih.gov

These derivatives exhibit a vast range of biological activities, and even minor changes to the substitution pattern on the piperazine nucleus can result in significant differences in their pharmacological effects. ijrrjournal.com Researchers have successfully developed piperazine-based compounds for various therapeutic areas. nih.govmuseonaturalistico.it The versatility of the piperazine structure allows for its use as a linker between different functional groups or as a core pharmacophore, making it a subject of continuous research. nih.gov Synthetic methods for creating these derivatives are well-established, allowing for the systematic modification of their chemical and physical properties to enhance target affinity and specificity. nih.govmuseonaturalistico.it

Rationale for Academic Investigation of 1-(Piperazin-1-yl)pentan-1-one

The academic interest in this compound and its derivatives stems from the established importance of the N-acyl piperazine scaffold. The core structure, which combines a piperazine ring with a pentanoyl group, serves as a valuable building block for synthesizing more complex molecules with potential bioactivity. ontosight.aitandfonline.com

Research into derivatives of this compound is driven by the quest for novel therapeutic agents. For instance, studies have explored compounds like 5-[4-(4-Chloro-phenyl)-piperazin-1-yl]-1-(3-methoxy-phenyl)-pentan-1-one and 1-(4-Benzhydrylpiperazin-1-yl) pentan-1-one for their potential pharmacological applications. ontosight.aipsu.edu The investigation of such compounds helps in understanding their structure-activity relationships (SAR), which is crucial for designing new molecules with improved efficacy and selectivity. museonaturalistico.it The conformational behavior of the N-acyl piperazine structure, influenced by the rotation of the amide bond and the ring's chair conformations, is also a key area of academic study, as it significantly impacts the molecule's interaction with biological targets. rsc.orgnih.gov

Scope of the Research

The research on this compound and its analogues primarily falls within the fields of organic and medicinal chemistry. Key areas of investigation include:

Synthesis: Developing and optimizing synthetic routes to create a library of related compounds. This often involves techniques like nucleophilic substitution or the use of coupling reagents. psu.edumaynoothuniversity.ie

Structural Characterization: Utilizing analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the chemical structure and study its conformational dynamics in solution. rsc.orgnih.govpsu.edumdpi.com

Pharmacological Evaluation: Screening the synthesized compounds for various biological activities. Research has explored their potential as cholinesterase inhibitors for neurodegenerative diseases, agents targeting neurotransmitter receptors, and radioprotective compounds. ijrrjournal.comrsc.orgnih.govsdu.dk

Structure-Activity Relationship (SAR) Studies: Analyzing how different chemical modifications to the parent structure influence its biological activity, which guides the rational design of more potent and specific compounds. sdu.dk

Research Findings and Compound Data

Scientific investigation into this compound and its derivatives has yielded specific data regarding their chemical properties and synthesis. The compound itself is recognized as a chemical intermediate available for research purposes. aaronchem.comsigmaaldrich.com

Below are interactive tables summarizing the chemical properties of this compound and a related derivative, as well as spectroscopic data from a representative N-acyl piperazine compound.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound117905-47-2C₉H₁₈N₂O170.25
3-Methyl-1-(piperazin-1-yl)pentan-1-one1537755-41-1C₁₀H₂₀N₂O184.28
4-Methyl-1-(piperazin-1-yl)pentan-1-oneNot AvailableC₁₀H₂₀N₂O184.28

Data sourced from references aaronchem.comcymitquimica.comchemsrc.comscbt.com

Table 2: Spectroscopic Data for 1-(4-Benzhydrylpiperazin-1-yl) pentan-1-one

Spectroscopic MethodKey Signals (cm⁻¹ for IR, δ ppm for ¹H NMR)
IR (Infrared) Spectroscopy 3328.41 (N-H stretch), 2887.73 (C-H aliphatic stretch), 1645.80 (C=O stretch)
¹H NMR (Proton Nuclear Magnetic Resonance) 7-8 (10H, Phenyl rings), 5.19 (1H, CH), 2.49-3.35 (8H, Piperazine methylene (B1212753) groups), 1-3 (6H, Butyl methylene groups), 0.85 (3H, Methyl group)

Data from a study on the synthesis and activity of 1-benzhydryl piperazine derivatives. psu.edu

The synthesis of these compounds often involves the reaction of a piperazine derivative with an appropriate acyl chloride. psu.edu For example, 1-benzhydrylpiperazine (B193184) can be reacted with various acyl chlorides in the presence of a base like triethylamine (B128534) to yield the target N-acyl piperazine derivatives. psu.edu The conformational dynamics, particularly the restricted rotation around the N-C amide bond and the piperazine ring inversion, are critical aspects studied using temperature-dependent NMR, as these factors determine the molecule's three-dimensional shape and its biological function. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B2613199 1-(Piperazin-1-yl)pentan-1-one CAS No. 117905-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperazin-1-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-3-4-9(12)11-7-5-10-6-8-11/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEMDFCFHXKSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Piperazin 1 Yl Pentan 1 One and Its Analogues

Established Synthetic Routes for 1-(Piperazin-1-yl)pentan-1-one

Traditional methods for synthesizing N-acyl piperazines, including this compound, are well-documented and widely employed. These routes typically involve direct acylation, nucleophilic substitution, or reductive amination.

Amidation and Acylation Reactions Involving Piperazine (B1678402)

The most direct and common method for the synthesis of this compound is the acylation of piperazine with a suitable pentanoyl derivative. This typically involves the reaction of piperazine with valeroyl chloride (pentanoyl chloride) or pentanoic anhydride. The reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acylating agent.

To achieve mono-acylation and avoid the formation of the di-acylated byproduct, it is often necessary to use a large excess of piperazine or to use a protecting group on one of the piperazine nitrogens. nih.gov For instance, reacting 1-Boc-piperazine with an acylating agent followed by deprotection of the Boc group can yield the desired mono-acylated product. nih.gov Another strategy involves the dropwise addition of the acylating agent to a solution with a significant excess of piperazine, which statistically favors mono-substitution. nih.gov

A study on the synthesis of 1-benzhydryl piperazine acyl derivatives demonstrated the reaction of 1-benzhydrylpiperazine (B193184) with various acyl chlorides, including valeroyl chloride, in the presence of triethylamine (B128534) in dichloromethane (B109758) to yield the corresponding N-acylated products. psu.edu Similarly, the synthesis of 5-phenyl-1-(piperazin-1-yl)pentan-1-one was achieved by reacting piperazine with 5-phenylvaleric acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. nih.gov

Table 1: Examples of Amidation/Acylation Reactions for Piperazine Derivatives

Piperazine DerivativeAcylating Agent/Carboxylic AcidCoupling Agent/BaseSolventProductYield (%)Reference
Piperazine5-Phenylvaleric acid1,1'-Carbonyldiimidazole (CDI)Dichloromethane (DCM)5-Phenyl-1-(piperazin-1-yl)pentan-1-oneNot Specified nih.gov
1-BenzhydrylpiperazineValeroyl chlorideTriethylamineDichloromethane (DCM)1-(4-Benzhydrylpiperazin-1-yl)pentan-1-oneNot Specified psu.edu
1-Boc-piperazine3-Acetyl-18β-glycyrrhetinic acidEDCl, HOBt, NEt₃AcetonitrileN-Boc protected amideNot Specified nih.gov
Piperazine3-Acetyl-18β-glycyrrhetinic acid chlorideNot SpecifiedDichloromethane (DCM)Piperazinyl amide of 18β-glycyrrhetinic acid67% nih.gov

Nucleophilic Substitution Approaches for Piperazine Functionalization

Nucleophilic substitution is another foundational method for functionalizing piperazine. mdpi.comsmolecule.com In this approach, piperazine, acting as a nucleophile, displaces a leaving group on an alkyl chain. For the synthesis of this compound, this would theoretically involve reacting piperazine with a 1-halopentan-1-one, though this is less common than direct acylation due to the potential for side reactions.

More frequently, nucleophilic substitution is used to introduce alkyl or aryl groups to the piperazine ring, which can then be further modified. mdpi.com For example, N-alkylation of piperazine with alkyl halides is a common strategy. mdpi.com A procedure for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis. researchgate.net Nucleophilic aromatic substitution (SNAr) is also a key method for attaching piperazine to electron-deficient aromatic or heteroaromatic rings. mdpi.comsmolecule.com

Reductive Amination Strategies with Pentan-1-one Derivatives

Reductive amination is a versatile method for forming C-N bonds and is used to prepare N-alkyl piperazine derivatives. mdpi.comyoutube.comyoutube.com This two-step process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com

For the synthesis of analogs of this compound, one could envision a multi-step process starting with the reductive amination of a piperazine derivative with a pentanal or pentanone derivative. For example, a discussion on a Reddit forum detailed the reductive amination of 1-Boc-piperazine with cinnamaldehyde (B126680) using sodium triacetoxyborohydride (B8407120) as the reducing agent. reddit.com This approach is widely used in the synthesis of complex molecules containing the piperazine scaffold. nih.gov For instance, a simple and inexpensive method was developed for preparing piperazine-based compounds through direct reductive amination using sodium triacetoxyborohydride as a mild reducing agent. nih.gov

Advanced and Emerging Synthetic Approaches

While traditional methods are robust, research continues into more advanced, efficient, and sustainable synthetic routes. These include novel catalytic systems and non-conventional energy sources to drive reactions.

Catalytic Methods in N-Acyl Piperazine Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for amide bond formation, which can be applied to the synthesis of N-acyl piperazines. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transamidation: Catalytic transamidation, the exchange of an amine group in an amide, has emerged as a powerful tool. nih.govbath.ac.ukorganic-chemistry.org Metal-free transamidation of secondary amides can be achieved by activating the amide with groups like N-Boc or N-Ts, making them susceptible to nucleophilic attack by amines such as piperazine. nsf.gov Research has also demonstrated iodine-catalyzed transamidation of acetamide (B32628) with piperazine to produce N-acetylpiperazine in good yield. researchgate.net

Catalytic Acylation: The enantioselective acylation of piperazines can be achieved using chiral catalysts, which is particularly important for the synthesis of chiral drugs. nih.govpsu.edu Studies have explored the desymmetrization of centrosymmetric piperazines using chiral DMAP analogs as catalysts in the acylation reaction. nih.govpsu.edu Furthermore, metal catalysts supported on ion-exchange resins have been used for the direct mono-N-substitution of piperazine, including acylation reactions. researchgate.net

Table 2: Examples of Catalytic Methods in Piperazine Acylation

Piperazine SubstrateAcylating Agent/AmideCatalystMethodKey FeatureReference
2,5-trans-DimethylpiperazineAcylating AgentChiral DMAP analoguesCatalytic Asymmetric AcylationEnantioselective desymmetrization nih.govpsu.edu
PiperazineAcetamideIodineCatalytic TransamidationEfficient synthesis of N-acetylpiperazine researchgate.net
Secondary AmidesN-Boc protected piperazineMetal-freeTransamidationMild, room temperature conditions nsf.gov
PiperazineAcetyl chloride, Benzoyl chloride, etc.Metal ions on polyacrylate resinCatalytic AcylationDirect mono-N-substitution researchgate.net

Non-Conventional Synthetic Techniques (e.g., Photochemical, Electrochemical)

Non-conventional synthetic methods, such as those employing photochemical or electrochemical energy, are gaining traction as green and sustainable alternatives to traditional synthesis.

Electrochemical Synthesis: Electrochemical methods offer a way to generate reactive intermediates under mild conditions, often avoiding harsh reagents. An electrochemical N-acylation of carboxylic acids with amines has been reported, proceeding with excellent chemoselectivity in water at room temperature. rsc.org This method has been demonstrated for a range of amines and carboxylic acids and could be applicable to the synthesis of this compound. Another study describes the electrochemical oxidative decarboxylation to generate transient N-acyliminium species, which can be used in C-O bond formation, showcasing the potential of electrochemistry in complex molecule synthesis. nih.govacs.org

Photochemical Synthesis: While specific examples for the direct photochemical synthesis of this compound are not prevalent, photochemical methods are known for the generation of radicals and other reactive species that can participate in C-N bond formation. The application of photochemical techniques to the synthesis of N-acyl piperazines remains an area with potential for future exploration.

Optimization of Reaction Conditions and Yields

The efficient synthesis of N-acylpiperazines, including this compound, often involves the reaction between a piperazine derivative and an activated carboxylic acid, such as an acyl chloride. A primary challenge in this synthesis is controlling the reactivity of the two nitrogen atoms in the piperazine ring to prevent the formation of undesired byproducts, particularly the 1,4-diacylated piperazine.

A common strategy to enhance the yield of the mono-acylated product is to carefully control the stoichiometry of the reactants. Using a significant excess of piperazine relative to the acylating agent can effectively minimize the formation of the bis-amide byproduct. nih.gov In this scenario, even if one nitrogen atom of a piperazine molecule reacts, the large excess of unreacted piperazine makes it statistically more likely that the next acyl chloride molecule will react with a fresh piperazine molecule rather than the remaining secondary amine of the already acylated piperazine.

The choice of solvent and base is also critical. Anhydrous, non-protic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are frequently employed to prevent hydrolysis of the reactive acyl chloride. psu.edumaynoothuniversity.ie A tertiary amine base, such as triethylamine or diisopropylethylamine, is typically added to the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) generated during the acylation reaction, which would otherwise protonate the piperazine, rendering it unreactive. psu.edu The reaction is often initiated at a low temperature (e.g., 0-5°C) to moderate the initial exothermic reaction before being allowed to proceed at room temperature. psu.edulookchem.com

Alternative methods to the use of highly reactive acyl chlorides involve the use of coupling agents to facilitate amide bond formation between piperazine and a carboxylic acid (e.g., pentanoic acid). Reagents such as 1,1'-carbonyldiimidazole (CDI) or a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be used. maynoothuniversity.ienih.gov These methods often provide cleaner reactions and may not require a large excess of the piperazine starting material.

Table 1: Optimization Parameters for the Synthesis of this compound Derivatives

Parameter Condition/Reagent Purpose Citation
Piperazine Stoichiometry Molar excess (e.g., 2 to 8 equivalents) To minimize the formation of 1,4-diacylated byproducts. nih.govmdpi.com
Acylating Agent Valeryl chloride / Pentanoyl chloride Highly reactive agent for acylation. psu.edujneonatalsurg.comnbinno.com
Coupling Agents CDI, HOBt/TBTU To facilitate amide bond formation from carboxylic acids under milder conditions. maynoothuniversity.ienih.gov
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) Anhydrous, non-protic solvents to prevent side reactions. psu.edumaynoothuniversity.ienih.gov
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA) To neutralize the acid byproduct (e.g., HCl) of the reaction. psu.edumaynoothuniversity.ie

| Temperature | 0°C to Room Temperature | To control the reaction rate and minimize side-product formation. | psu.edulookchem.com |

Synthesis of Structurally Modified Analogues and Derivatives

The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at three primary locations: the N4-position of the piperazine ring, the pentanoyl side chain, or by replacing the piperazine ring itself.

N4-Substituted Analogues: A common synthetic strategy involves the acylation of an N4-substituted piperazine. For example, 1-(4-benzhydrylpiperazin-1-yl)pentan-1-one was synthesized by reacting 1-benzhydrylpiperazine with valeryl chloride in the presence of triethylamine in dichloromethane. The reaction was stirred for 5-6 hours at room temperature. psu.edu Similarly, 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-5-phenylpentan-1-one was prepared by coupling 1-(4-methoxybenzyl)piperazine (B1330243) with 5-phenylpentanoic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in dry THF, affording the product in a 60.4% yield after purification. nih.gov

Analogues with Modified Acyl Chains: Modifications to the pentanoyl chain are achieved by using different acyl chlorides or carboxylic acids in the coupling step. The synthesis of ethyl 4-(3-methylvaleryl)-1-piperazinecarboxylate demonstrates this approach, where ethyl 1-piperazinecarboxylate was reacted with 3-methylvaleryl chloride. lookchem.com In another example, 5-phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one was synthesized by coupling 1-(4-(trifluoromethyl)phenyl)piperazine with 5-phenylpentanoic acid using HOBt and TBTU as coupling reagents, yielding the final product as an oil in 65% yield. maynoothuniversity.ie

Reductive Amination for Analogue Synthesis: Reductive amination provides an alternative route to N-alkylated piperazine derivatives. mdpi.com This two-step, one-pot process involves the reaction of a piperazine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govresearchgate.net This method is particularly useful for synthesizing N-alkyl analogues that might be difficult to prepare via direct alkylation. mdpi.com

Table 2: Synthesis of Structurally Modified Analogues of this compound

Compound Name Modification Synthetic Method Yield Citation
1-(4-Benzhydrylpiperazin-1-yl)pentan-1-one N4-benzhydryl substitution Acylation of 1-benzhydrylpiperazine with valeryl chloride using triethylamine in DCM. Not specified psu.edu
1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-5-phenylpentan-1-one N4-methoxybenzyl substitution and phenyl-terminated acyl chain Coupling of 1-(4-methoxybenzyl)piperazine and 5-phenylpentanoic acid using CDI in THF. 60.4% nih.gov
5-Phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one N4-aryl substitution and phenyl-terminated acyl chain Coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and 5-phenylpentanoic acid using HOBt/TBTU in DMF. 65% maynoothuniversity.ie
Ethyl 4-(3-Methylvaleryl)-1-piperazinecarboxylate N4-ethoxycarbonyl substitution and branched acyl chain Acylation of ethyl 1-piperazinecarboxylate with 3-methylvaleryl chloride in ether. 97% lookchem.com

| 1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one | N4-substituted benzyl (B1604629) group and phenyl-terminated acyl chain | Synthesis involves multi-step procedures, likely including coupling or reductive amination. | Not specified | nih.gov |

Structural Elucidation and Conformational Analysis of 1 Piperazin 1 Yl Pentan 1 One

Spectroscopic Characterization Techniques

NMR spectroscopy stands as the primary method for the detailed structural and dynamic investigation of 1-(Piperazin-1-yl)pentan-1-one. It allows for the mapping of the carbon framework and the observation of time-dependent conformational changes.

N-acylated piperazines exhibit complex conformational behavior due to two primary dynamic processes: the restricted rotation of the amide bond and the chair-to-chair interconversion of the piperazine (B1678402) ring itself. nih.gov These phenomena lead to temperature-dependent NMR spectra, providing a window into the molecule's structural dynamics.

The ¹H NMR spectrum of an N-acylpiperazine like this compound is characterized by signals corresponding to the pentanoyl chain and the piperazine ring protons. Due to the electronic influence of the carbonyl group, the protons on the carbons adjacent to the amide nitrogen (positions 2 and 6 of the piperazine ring) are typically deshielded and appear downfield compared to those adjacent to the secondary amine (positions 3 and 5).

At room temperature, the rotation around the C-N amide bond is slow on the NMR timescale, leading to the observation of distinct signals for different conformational isomers (rotamers). beilstein-journals.org This results in a doubling of signals for the piperazine protons, particularly those close to the amide bond. For instance, the protons on the carbons at positions 2 and 6 can show separate signals for the syn and anti conformations relative to the carbonyl oxygen. mdpi.com The protons of the pentanoyl group will appear in the upfield region, with characteristic splitting patterns based on their neighboring protons.

While specific experimental data for this compound is not widely published, a representative ¹H NMR spectrum can be predicted based on data from analogous N-acylpiperazines. The chemical shifts are influenced by the solvent used for the analysis.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
Pentanoyl-CH₃~0.92Triplet~7.4
Pentanoyl-CH₂ (γ)~1.35Sextet~7.5
Pentanoyl-CH₂ (β)~1.60Quintet~7.5
Pentanoyl-CH₂ (α)~2.35Triplet~7.6
Piperazine-NH~1.80 (broad)Singlet-
Piperazine-CH₂ (C3, C5)~2.85Triplet~5.0
Piperazine-CH₂ (C2, C6)~3.45 & ~3.65 (broad)Multiplet-

Note: The chemical shifts for the piperazine protons (C2, C6) are presented as broad or multiple signals due to the effects of restricted amide bond rotation and ring inversion at room temperature.

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. irisotope.com Each non-equivalent carbon atom produces a distinct signal, allowing for a complete count of the carbon environments. savemyexams.com In this compound, seven distinct carbon signals are expected: five from the pentanoyl group and two from the piperazine ring (due to the symmetry of the unsubstituted half).

The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around 172 ppm. maynoothuniversity.ie The carbons of the piperazine ring adjacent to the amide nitrogen (C2, C6) are found further downfield than those adjacent to the NH group (C3, C5) due to the electron-withdrawing effect of the acyl group. The aliphatic carbons of the pentanoyl chain appear in the upfield region of the spectrum. researchgate.net

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃
Pentanoyl-C=O~172.5
Pentanoyl-CH₂ (α)~33.8
Pentanoyl-CH₂ (β)~28.0
Pentanoyl-CH₂ (γ)~22.5
Pentanoyl-CH₃~14.0
Piperazine-C2, C6~42.0 & ~47.0 (split due to rotamers)
Piperazine-C3, C5~45.5

Note: The signals for the C2 and C6 carbons of the piperazine ring may appear as two distinct peaks or as broadened signals at room temperature, reflecting the presence of different rotamers.

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on a timescale comparable to the NMR experiment. umn.edu By recording spectra at various temperatures, it is possible to observe changes in the lineshape of signals corresponding to exchanging sites. youtube.com At low temperatures, the exchange is slow, and separate signals are observed for each conformer. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. beilstein-journals.orgresearchgate.net From the coalescence temperature (Tc) and the frequency difference between the exchanging signals, the free energy of activation (ΔG‡) for the dynamic process can be calculated. beilstein-journals.org

The amide bond in this compound possesses a significant partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts free rotation around the C-N bond, creating a substantial energy barrier and giving rise to distinct rotational isomers (rotamers). beilstein-journals.org

Dynamic ¹H NMR studies on related N-acylpiperazines show that this rotational barrier can be quantified. beilstein-journals.org The coalescence of the signals for the piperazine protons adjacent to the amide nitrogen (at positions 2 and 6) is observed at elevated temperatures. For mono-N-benzoylated piperazines, these barriers are typically in the range of 60-70 kJ/mol. beilstein-journals.org This value represents the energy required to overcome the partial double bond character and interconvert between the different rotameric states.

In addition to amide bond rotation, the piperazine ring itself undergoes a dynamic conformational change, primarily a chair-to-chair interconversion. nih.gov This process involves the flipping of one chair conformation to another, passing through higher-energy twist-boat or boat transition states. This inversion also has a specific energy barrier that can be measured by DNMR. beilstein-journals.org

In many N-acylpiperazines, the energy barrier for piperazine ring inversion is found to be lower than the barrier for amide bond rotation. beilstein-journals.org For mono-N-benzoylated derivatives, the activation energy for ring inversion is often observed to be between 56 and 65 kJ/mol. nih.gov This indicates that on the NMR timescale, the chair-flipping process becomes rapid at a lower temperature than the amide bond rotation. The study of these two distinct dynamic processes provides a comprehensive understanding of the conformational landscape of this compound.

Dynamic NMR Studies for Conformational Dynamics

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its molecular structure.

The most prominent feature is the strong absorption band associated with the carbonyl (C=O) group of the tertiary amide. This band typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the amide linkage give rise to bands in the 1020-1250 cm⁻¹ range. Furthermore, the presence of the secondary amine (N-H) within the piperazine ring is confirmed by a characteristic N-H stretching vibration, which is usually observed as a medium-intensity band around 3200-3500 cm⁻¹. The bending vibration of this N-H bond also appears in the 1500-1650 cm⁻¹ region. The aliphatic pentanoyl chain is evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1375 cm⁻¹ and 1450 cm⁻¹.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1630 - 1680 Strong
Amine (N-H) Stretch 3200 - 3500 Medium
Amine (N-H) Bend 1500 - 1650 Medium
C-N Stretch 1020 - 1250 Medium-Strong
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong

Mass Spectrometry (MS) for Molecular Ion Information

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₉H₁₈N₂O, which corresponds to a molecular weight of 170.25 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a distinct molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 170. The fragmentation of the molecule under MS conditions provides valuable structural information. Key fragmentation pathways would likely include:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group, resulting in the formation of a stable acylium ion.

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, leading to several smaller charged fragments. For instance, a fragment corresponding to the piperazine ring itself (m/z 85 or 86) is commonly observed in such compounds.

Loss of the alkyl chain: Cleavage of the pentanoyl side chain can occur, leading to a fragment at m/z 99, corresponding to the [M - C₅H₁₁]⁺ ion.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition. For C₉H₁₈N₂O, the calculated exact mass is 170.1419.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formula of Fragment
170 [M]⁺ [C₉H₁₈N₂O]⁺
99 [M - C₅H₉O]⁺ [C₄H₉N₂]⁺
85 [C₅H₉O]⁺ [C₅H₉O]⁺
85 [C₄H₉N₂]⁺ (piperazine fragment) [C₄H₉N₂]⁺
70 Piperazine ring fragment [C₄H₈N]⁺

X-ray Crystallography for Solid-State Structure

Determination of Molecular Conformation in Crystalline State

In the crystalline state, the six-membered piperazine ring is expected to adopt a stable chair conformation. nih.gov This arrangement minimizes torsional strain and steric hindrance between the ring's substituents, making it the most thermodynamically favorable conformation. The pentanoyl group, attached to one of the nitrogen atoms, would likely extend away from the ring to reduce steric clashes. The nitrogen atoms in the piperazine ring typically position their substituents in equatorial orientations to further decrease 1,3-diaxial interactions.

Hirshfeld Surface Analysis for Atom-Atom Contact Coverage

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org By mapping properties onto this surface, one can analyze the nature and extent of different atom-atom contacts.

For this compound, a Hirshfeld analysis would be expected to show the following:

d_norm Surface: The surface mapped with the normalized contact distance (d_norm) would display distinct red spots, indicating close contacts shorter than the van der Waals radii. These spots would correspond to the N-H···O hydrogen bonds, highlighting them as the most significant specific interactions.

Fingerprint Plots: The two-dimensional fingerprint plot, which summarizes all intermolecular contacts, would be dominated by H···H interactions. nih.gov These contacts arise from the numerous hydrogen atoms on the piperazine ring and the pentanoyl chain and typically account for the largest portion of the crystal surface. Sharp "spikes" in the O···H/H···O region of the plot would correspond to the strong N-H···O hydrogen bonds. C···H/H···C contacts would also be present, representing weaker van der Waals interactions.

Table 3: Predicted Hirshfeld Surface Contact Contributions

Contact Type Predicted Contribution (%) Interaction Type
H···H > 60% Van der Waals
O···H / H···O 10 - 20% Hydrogen Bonding
C···H / H···C 5 - 15% Van der Waals

Stereochemical Aspects of Piperazine Substitution

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, the piperazine scaffold is of significant interest in medicinal chemistry, and the introduction of substituents can create stereocenters, profoundly influencing the molecule's biological activity. researchgate.net

The stereochemistry of substituted piperazines is a critical aspect of drug design. organic-chemistry.orgrsc.org If a substituent were added to the carbon atoms of the piperazine ring (at positions 2, 3, 5, or 6), one or more chiral centers would be created. For example, a substituent at C-2 would result in a pair of enantiomers, (R)- and (S)-. The spatial arrangement of these substituents (cis or trans) in disubstituted piperazines further adds to the stereochemical complexity. acs.org The development of stereoselective synthetic methods to control the configuration at these positions is a crucial area of research, as different stereoisomers often exhibit vastly different pharmacological and toxicological profiles. researchgate.net

Theoretical and Computational Chemistry Investigations of 1 Piperazin 1 Yl Pentan 1 One Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules like 1-(Piperazin-1-yl)pentan-1-one. These calculations provide a fundamental understanding of the molecule's geometry, reactivity, and charge distribution.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, is performed to determine the most stable three-dimensional structure of this compound. jddtonline.info This process calculates the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation of the molecule. The analysis of the electronic structure reveals how electrons are distributed among the molecular orbitals, which is key to understanding the compound's chemical behavior. jddtonline.info For similar piperazine (B1678402) derivatives, these studies have shown that there is significant charge delocalization across the molecule. jddtonline.info

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov For various piperazine derivatives, DFT calculations have been used to determine these energy values and predict their relative reactivities. jddtonline.infomdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Piperazine Derivative

ParameterEnergy (eV)
EHOMO-6.1375
ELUMO-1.8057
HOMO-LUMO Gap (ΔE)4.3318

This data is representative for a similar heterocyclic compound and illustrates the typical values obtained from DFT calculations. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. libretexts.orguni-muenchen.de These maps are color-coded to indicate regions of differing charge distribution. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. chemrxiv.org Blue areas, in contrast, represent regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. chemrxiv.org

For piperazine-containing compounds, MEP analysis typically reveals that the most negative regions are located around electronegative atoms like the oxygen of the carbonyl group and the nitrogen atoms of the piperazine ring. jddtonline.infochemrxiv.org These sites are identified as the most likely to interact with positively charged species or participate in hydrogen bonding. chemrxiv.org The hydrogen atoms, particularly those attached to the piperazine ring, often show a positive electrostatic potential. jddtonline.info

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. frontiersin.org By simulating the interactions between atoms, MD can explore the conformational landscape of a flexible molecule like this compound. frontiersin.org These simulations provide insights into the different shapes the molecule can adopt, their relative stabilities, and the dynamics of their interconversion. plos.org Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to bind to a biological target. acs.org MD simulations have been successfully applied to various drug-like molecules, including those with piperazine scaffolds, to understand their dynamic behavior and interactions. researchgate.netresearchgate.net

Molecular Docking Studies for Theoretical Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govworldscientific.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule with its biological target. nih.gov

Prediction of Theoretical Binding Conformations

For compounds containing a piperazine moiety, molecular docking studies have been used to predict their binding conformations within the active sites of various enzymes and receptors. nih.govnih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov In the case of this compound, it is anticipated that the carbonyl oxygen and the piperazine nitrogens would be key hydrogen bond acceptors, while the pentyl chain and the piperazine ring could engage in hydrophobic interactions with the target protein. nih.govresearchgate.net The binding affinity, often expressed as a docking score or binding energy, can be calculated to rank potential drug candidates. nih.gov

Table 2: Example of Molecular Docking Results for Piperazine Derivatives with a Protein Target

CompoundBinding Affinity (kcal/mol)Key Interactions
Derivative A-7.5Hydrogen bonds, Electrostatic interactions, Hydrophobic interactions
Derivative B-7.1Hydrogen bonds, Hydrophobic interactions

This table provides an example of typical data obtained from molecular docking studies on related piperazine compounds. nih.gov

Analysis of Key Interacting Residues in Theoretical Models

In the study of potential drug candidates like this compound, molecular docking is a crucial computational technique. It predicts the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. This analysis identifies key amino acid residues within the target's binding site that interact with the ligand, providing a deeper understanding of the binding mechanism. researchgate.net

The interactions stabilizing the ligand-receptor complex are typically non-covalent. For a compound like this compound, these interactions would likely involve the protonated nitrogen of the piperazine ring, the carbonyl oxygen, and the aliphatic chain. Molecular docking studies on similar piperazine derivatives have highlighted several common types of interactions with protein residues. researchgate.netnih.gov

Key interactions can include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the carbonyl oxygen of the pentanone moiety are potential hydrogen bond acceptors and donors. These can form strong connections with polar amino acid residues such as Serine, Threonine, and Tyrosine. nih.gov

Ionic Interactions: The basic piperazine nitrogen can be protonated under physiological conditions, allowing it to form strong salt bridges with acidic residues like Aspartic Acid and Glutamic Acid.

Hydrophobic Interactions: The pentyl chain provides a hydrophobic region that can interact with nonpolar residues like Leucine, Valine, and Isoleucine through van der Waals forces. nih.gov

Pi-Interactions: While this compound itself lacks an aromatic ring, derivatives often feature them. In such cases, pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan are significant.

A theoretical docking study of this compound into a hypothetical receptor binding site would aim to identify and quantify these interactions. The results are often visualized in 2D or 3D diagrams and summarized in tables that detail the specific residues, interaction types, and distances.

Table 1: Illustrative Interacting Residues for a Piperazine-Based Compound in a Hypothetical Receptor

Interacting ResidueType of InteractionDistance (Å)
Aspartic Acid 110Ionic Bond (Salt Bridge)2.8
Tyrosine 308Hydrogen Bond3.1
Serine 114Hydrogen Bond3.3
Leucine 289Hydrophobic (Alkyl)3.9
Phenylalanine 292Hydrophobic (Pi-Alkyl)4.5

Note: This table is illustrative and represents the type of data generated from a molecular docking simulation. The specific residues and distances would depend on the target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are represented by mathematical equations that can predict the activity of new, unsynthesized molecules. For piperazine-containing compounds, QSAR is a widely used technique to optimize their therapeutic potential. openpharmaceuticalsciencesjournal.comlongdom.orgjmchemsci.com

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors.

Development of QSAR Models for Molecular Property Prediction

The development of a robust QSAR model involves several key steps:

Data Set Selection: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled. For a study on this compound, this would involve a series of its derivatives. mdpi.com The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. openpharmaceuticalsciencesjournal.com

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors numerically represent various aspects of the molecule's structure and properties.

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The model's statistical significance and predictive ability are rigorously tested. Internal validation is often performed using the leave-one-out cross-validation method (q²), while external validation uses the test set to assess how well the model predicts the activity of new compounds (R²pred). researchgate.nettandfonline.com

A hypothetical QSAR model for a series of piperazine derivatives might look like the following equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where pIC50 is the biological activity, β are the regression coefficients, and ε is the error term.

Correlation with Structural and Electronic Parameters

The predictive power of a QSAR model relies on the careful selection of relevant molecular descriptors. These descriptors fall into several categories, each representing different aspects of the molecule's structure and electronics. For a compound like this compound and its analogs, these parameters are critical. researchgate.net

Structural Descriptors:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the number of double bonds (nDB) or the sum of atomic van der Waals volumes (Sv). openpharmaceuticalsciencesjournal.com

Geometrical Descriptors: These relate to the 3D shape of the molecule, including molecular surface area and volume.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (oxygen and nitrogen) and is a good predictor of properties like aqueous solubility and cell permeability. mdpi.com

Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are quantum chemical descriptors that relate to the molecule's ability to donate or accept electrons in reactions. mdpi.com

Molar Refractivity (MR): This descriptor combines the molecule's volume and polarizability, reflecting its potential for van der Waals interactions. mdpi.com

Table 2: Common Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor ClassDescriptor NameAbbreviationTypical Influence on Activity
ConstitutionalNumber of Double BondsnDBOften correlates with rigidity and electronic properties. openpharmaceuticalsciencesjournal.com
ConstitutionalSum of van der Waals volumesSvRelates to the size and steric fit in a binding pocket. openpharmaceuticalsciencesjournal.com
ElectronicEnergy of LUMOE-LUMOIndicates susceptibility to nucleophilic attack. mdpi.com
PhysicochemicalMolar RefractivityMRReflects polarizability and dispersion forces. mdpi.com
TopologicalPolar Surface AreaPSACorrelates with membrane permeability and solubility. mdpi.com
PhysicochemicalAqueous SolubilityLogSA key parameter for bioavailability. mdpi.com

Note: The influence of each descriptor is model-specific and depends on the biological target and the series of compounds studied.

Through the careful selection of these parameters and the development of validated models, QSAR studies provide invaluable guidance for the rational design of new, more potent derivatives of this compound for various therapeutic applications.

Chemical Reactivity and Derivatization Studies of 1 Piperazin 1 Yl Pentan 1 One

General Reaction Pathways and Mechanisms (e.g., Oxidation, Reduction, Substitution)

The principal reaction pathways for 1-(piperazin-1-yl)pentan-1-one involve reactions at the piperazine (B1678402) nitrogen atoms and the pentanone carbonyl group.

Oxidation: The secondary amine of the piperazine ring is susceptible to oxidation. Theoretical studies on piperazine itself suggest that oxidation initiated by hydroxyl radicals preferentially occurs at the C-H bonds adjacent to the nitrogen atoms, leading to the formation of cyclic imines. In the case of this compound, oxidation with mild oxidizing agents could potentially lead to the formation of a hydroxylamine (B1172632) or a piperazinone derivative. Stronger oxidizing agents might lead to ring opening. Kinetic studies on the oxidation of piperazine and its N-alkyl derivatives by reagents like bromamine-T in an acidic medium have shown that the reaction follows first-order kinetics with respect to both the oxidant and the piperazine. The proposed mechanism involves the protonated piperazine species, and electron-donating groups on the nitrogen are found to enhance the reaction rate.

Reduction: The amide and ketone functionalities can undergo reduction. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) can simultaneously reduce both the amide and the ketone, yielding 1-pentylpiperazine (B1272217) and 1-(piperazin-1-yl)pentan-1-ol, respectively. However, selective reduction is achievable. The pentanone carbonyl can be selectively reduced to a hydroxyl group using milder reducing agents such as sodium borohydride (B1222165) (NaBH4), leaving the amide intact. Conversely, the amide can be reduced to an amine, for instance by using borane (B79455) (BH3) complexes, a reaction common for tertiary amides.

Substitution: The secondary nitrogen of the piperazine ring is a nucleophilic center and readily undergoes substitution reactions. These are among the most common derivatization pathways for this scaffold and are discussed in more detail in section 5.3.

Functional Group Transformations of the Pentanone Moiety

The pentanone moiety offers several avenues for chemical modification, with the carbonyl group being the primary site of reactivity.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, 1-(piperazin-1-yl)pentan-1-ol. This transformation can be achieved with high efficiency using various reducing agents.

Reducing AgentProductSelectivity
Sodium Borohydride (NaBH4)1-(Piperazin-1-yl)pentan-1-olHigh for ketone over amide
Lithium Aluminum Hydride (LiAlH4)1-(Piperazin-1-yl)pentan-1-ol & N-pentylpiperazineReduces both ketone and amide
Catalytic Hydrogenation1-(Piperazin-1-yl)pentan-1-olConditions can be optimized for selectivity

Table 1: Selected Reducing Agents for the Pentanone Moiety

Reactions at the α-Carbon: The α-carbons to the carbonyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the position adjacent to the carbonyl. This provides a route to more complex side-chain architectures.

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a new amino group at the 1-position of the pentyl chain.

Modifications of the Piperazine Nitrogen Atoms

The secondary amine (N-4) of the piperazine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. These reactions are fundamental in drug discovery for tuning the pharmacokinetic and pharmacodynamic properties of piperazine-containing molecules.

Reaction TypeReagentsProduct Type
N-Alkylation (Direct)Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3)1-(4-Alkylpiperazin-1-yl)pentan-1-one
N-Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)1-(4-Alkylpiperazin-1-yl)pentan-1-one
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, Ligand, Base1-(4-Arylpiperazin-1-yl)pentan-1-one
N-Arylation (SNAr)Electron-deficient aryl halide1-(4-Arylpiperazin-1-yl)pentan-1-one

Table 2: Common Methods for Modification of the Piperazine N-4 Atom

N-Acylation: The secondary amine can also be acylated using acyl chlorides or acid anhydrides to form a diamide (B1670390) derivative. This reaction can be used to introduce a second acyl group, potentially different from the pentanoyl group already present.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In reactions involving the piperazine ring, the presence of the N-1 pentanoyl group significantly influences the regioselectivity. The N-1 nitrogen is part of an amide and is therefore significantly less nucleophilic and basic than the secondary amine at the N-4 position. Consequently, electrophilic attack, such as alkylation, arylation, and acylation, will occur exclusively at the N-4 position.

Stereoselectivity: The pentanone moiety introduces a prochiral center at the carbonyl carbon. Reduction of this ketone can lead to a chiral secondary alcohol. The stereochemical outcome of this reduction can be controlled by using chiral reducing agents or catalysts. Enantioselective reduction of ketones is a well-established field, with methods like the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts, or transfer hydrogenation with chiral transition metal complexes, providing access to specific enantiomers of the resulting alcohol with high enantiomeric excess. The choice of catalyst and reaction conditions determines which enantiomer is formed. For instance, different enantiomers of the BINAL-H reagent can produce the corresponding (R)- or (S)-alcohol.

Advanced Research Applications in Chemical Sciences Non Clinical Focus

As a Building Block and Intermediate in Organic Synthesis

The 1-(piperazin-1-yl)pentan-1-one scaffold serves as a crucial intermediate and building block in the multi-step synthesis of more complex chemical entities. Organic chemists utilize its inherent structural and reactive properties to construct a variety of derivative molecules. The piperazine (B1678402) ring offers two nitrogen atoms, one of which is acylated as a pentanone, leaving the second nitrogen available for further chemical modification. This feature makes it a valuable synthon for creating diverse molecular architectures.

In synthetic schemes, derivatives are often prepared through the reaction of a substituted piperazine with an activated form of a carboxylic acid, or by modifying the secondary amine of the piperazine ring after the pentanone group is in place. For instance, the synthesis of 5-Phenyl-1-(piperazin-1-yl)pentan-1-one has been documented as a key intermediate. researchgate.netmdpi.com This process involves the activation of 5-phenylvaleric acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by a reaction with piperazine. researchgate.netmdpi.com The resulting intermediate can then be further functionalized, for example, through N-alkylation at the free secondary amine of the piperazine ring. researchgate.net

Another synthetic strategy involves the reaction of a pre-functionalized piperazine, such as 1-benzhydrylpiperazine (B193184), with an acyl chloride to yield derivatives like 1-(4-Benzhydrylpiperazin-1-yl)pentan-1-one. tandfonline.com These methods highlight the role of the this compound moiety as a core structure that can be elaborated upon to produce a library of compounds for further investigation. The versatility of this building block is evident in its incorporation into intricate molecules designed for specific research purposes, such as tacrine-1,2,3-triazole hybrids. nih.gov

Table 1: Examples of Synthesized Derivatives from Piperazine-Pentanone Scaffolds This table is interactive. Click on the headers to sort.

Derivative Name Precursors Synthetic Approach Research Context Reference
5-Phenyl-1-(piperazin-1-yl)pentan-1-one 5-Phenylvaleric acid, Piperazine Amide coupling using CDI Intermediate for σ1 receptor ligands researchgate.netmdpi.com
1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one 5-Phenyl-1-(piperazin-1-yl)pentan-1-one, [4-(chloromethyl)phenyl]methanol N-alkylation under microwave irradiation σ1 receptor ligand development researchgate.net
1-(4-Benzhydrylpiperazin-1-yl)pentan-1-one 1-Benzhydrylpiperazine, Valeryl chloride Acylation of substituted piperazine Antihistaminic activity screening tandfonline.com

In the Development of Chemical Probes for Molecular Interaction Studies

The this compound structure is a key component in the design of chemical probes, which are specialized molecules used to study and characterize biological targets like proteins and receptors. By modifying this core structure, scientists can create ligands with high affinity and selectivity for a specific target, allowing them to probe its function and distribution.

A significant application is in the development of ligands for sigma (σ) receptors, which are involved in various cellular functions and are targets for neurological research. researchgate.netmdpi.com Derivatives, such as 5-phenyl-1-(piperazin-1-yl)pentan-1-one, have been synthesized and evaluated as part of a series of σ1 receptor ligands. researchgate.netmdpi.com These compounds are used in binding assays to determine their affinity (Ki values) and selectivity for σ1 over σ2 receptors, providing critical information about the receptor's ligand-binding domain. researchgate.net The data gathered from these molecular interaction studies helps in understanding the structure-activity relationships required for potent and selective receptor modulation. researchgate.net

Furthermore, the versatility of the piperazine-pentanone scaffold allows for its incorporation into more complex probing tools. For example, related pentanone structures have been functionalized to create photoaffinity ligands. rsc.org These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein, enabling researchers to identify and study the specific amino acids involved in the binding interaction. rsc.org Other derivatives have been explicitly suggested for use as chemical probes in broader research contexts. rsc.org

Table 2: Piperazine-Pentanone Derivatives as Chemical Probes This table is interactive. Click on the headers to sort.

Probe/Ligand Derivative Target Type of Study Finding Reference
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (related amide structure) σ1 Receptor Receptor binding affinity and selectivity High affinity (Ki σ1 = 1.6 nM) and selectivity over σ2 receptors researchgate.netmdpi.com
1-(4-Azido-3-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one (related pentanone structure) Dopamine Transporter Photoaffinity labeling Tool for structural studies of the transporter protein rsc.org

Role in Materials Chemistry Research

In materials chemistry, the piperazine amide linkage, central to the this compound structure, is exploited to create advanced functional materials. Piperazine itself is a valuable monomer and building block in polymer science and the creation of porous frameworks. mdpi.comresearchgate.net

One major application is in the fabrication of nanofiltration membranes. Thin-film composite membranes are created through the interfacial polymerization of piperazine with monomers like trimesoyl chloride (TMC). rsc.orgacs.org This reaction forms a thin, dense, and cross-linked poly(piperazine-amide) layer on a porous support. rsc.orgacs.org These membranes are used in water purification to selectively separate ions and small molecules, with performance characteristics influenced by the properties of the polyamide layer. rsc.org

Piperazine and its derivatives are also employed to modify the properties of high-performance polymers. For instance, piperazine has been used as a water-solubilizing agent and a cross-linker in the production of polyimide (PI) aerogels. lpu.in The reaction of piperazine with polyamic acid (PAA), the precursor to PI, forms amide cross-links that enhance the mechanical properties and create a denser 3D network structure in the final aerogel material. lpu.in

Furthermore, piperazine-based ligands are key components in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comnih.govchemrxiv.org MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters linked by organic ligands. Piperazine derivatives can act as these organic linkers, creating frameworks with potential applications in gas storage and separation. researchgate.netresearchgate.net For example, a MOF functionalized with a piperazine-based ligand exhibited a high methane (B114726) storage capacity. researchgate.net

Catalytic Applications or Ligand Design for Catalysis Research

The structural features of this compound, specifically the piperazine ring, make it and its derivatives attractive candidates for ligand design in catalysis. The two nitrogen atoms of the piperazine core can coordinate to metal centers, making them versatile ligands for a variety of metal-catalyzed reactions. researchgate.netmdpi.comresearchgate.net

Piperazine-based ligands have been successfully used to form metal complexes that exhibit catalytic activity. tandfonline.commdpi.comacs.org For example, copper(II) complexes synthesized with tetradentate piperazine-based ligands have been shown to act as artificial nucleases, efficiently catalyzing the cleavage of DNA under near-physiological conditions. mdpi.com In a different application, zinc(II) compounds have been shown to catalyze the nucleophilic addition of piperazine derivatives to nitriles, facilitating the formation of amidines. rsc.org

The amide portion of the molecule can also be the target of catalytic reactions. Researchers have developed bifunctional copper(I) catalysts for the site-selective hydrogenation of amides, including those derived from piperazine. rsc.org This demonstrates the interplay between the piperazine amide structure and catalyst design. Moreover, piperazine-based ionic liquids immobilized on nanoparticle supports, such as zinc oxide or silica, have been developed as efficient and recyclable heterogeneous catalysts for the synthesis of various organic compounds, including benzimidazoles and for the N-Boc protection of amines. These examples underscore the dual role of the piperazine amide motif in catalysis: as a ligand to direct a metal's catalytic activity and as a substrate for catalytic transformation.

Future Research Directions and Perspectives

Emerging Methodologies for Synthesis and Characterization

The exploration of 1-(Piperazin-1-yl)pentan-1-one can be significantly advanced by adopting modern synthetic and characterization techniques. rroij.com These methods offer the potential for more efficient, sustainable, and in-depth analysis of the compound. acs.org

Emerging synthetic approaches such as flow chemistry and microwave-assisted synthesis could offer substantial improvements over traditional batch processing. beilstein-journals.org These techniques can lead to higher yields, reduced reaction times, and improved safety profiles. Furthermore, the principles of green chemistry, including the use of environmentally benign solvents and catalysts, should be a guiding factor in developing new synthetic routes. rroij.comacs.org Photocatalysis and biocatalysis are other promising avenues for the synthesis of piperazine (B1678402) derivatives, potentially offering high selectivity and milder reaction conditions. acs.orgbohrium.com

For a deeper understanding of the compound's structure and properties, advanced characterization techniques are indispensable. numberanalytics.comncl.res.in High-resolution mass spectrometry (HRMS) can provide precise molecular weight and elemental composition data. Advanced nuclear magnetic resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), can elucidate the intricate connectivity and spatial relationships of atoms within the molecule. ijcce.ac.ir In cases where suitable crystals can be obtained, single-crystal X-ray diffraction would offer definitive structural information. numberanalytics.com

Table 1: Comparison of Conventional and Emerging Synthesis & Characterization Techniques

Technique CategoryConventional MethodsEmerging MethodsPotential Advantages of Emerging Methods
Synthesis Batch synthesisFlow chemistry, Microwave-assisted synthesis, Photocatalysis, BiocatalysisIncreased efficiency and yield, reduced waste, improved safety, high selectivity. acs.orgbeilstein-journals.org
Characterization 1H & 13C NMR, Mass Spectrometry2D-NMR, High-Resolution Mass Spectrometry (HRMS), Single-Crystal X-ray DiffractionDetailed structural elucidation, precise mass determination, definitive stereochemical assignment. numberanalytics.comijcce.ac.ir

Advanced Computational Approaches in Chemical Systems

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. nih.govnih.gov These in silico studies can guide experimental work and provide insights that are difficult to obtain through laboratory methods alone. ijcce.ac.irbenthamdirect.com

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. ijcce.ac.irijcce.ac.ir This can aid in the interpretation of experimental data, such as NMR and IR spectra. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and to study its interactions with solvents or other molecules. This is particularly relevant for understanding its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) studies, while often associated with drug discovery, can also be applied in a pure chemical context to correlate structural features with specific chemical properties. nih.gov

Table 2: Application of Computational Methods to this compound

Computational MethodInformation GainedPotential Impact on Research
Density Functional Theory (DFT) Optimized geometry, electronic properties, predicted spectroscopic data. ijcce.ac.irijcce.ac.irAids in structural confirmation and understanding of reactivity.
Molecular Dynamics (MD) Simulations Conformational analysis, solvent interactions, dynamic behavior.Predicts behavior in solution and potential for self-assembly.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with chemical properties. nih.govGuides the design of derivatives with tailored properties.

Novel Chemical Transformations and Reaction Discovery

The functional groups present in this compound, namely the amide and the secondary amine within the piperazine ring, provide opportunities for a wide range of chemical transformations. polytechnique.frmdpi.com Exploring novel reactions of this compound could lead to the discovery of new chemical entities and synthetic methodologies.

The nitrogen atoms of the piperazine ring can be further functionalized, for instance, through N-alkylation, N-arylation, or acylation, to create a library of derivatives. beilstein-journals.org The amide bond, while generally stable, can be cleaved or transformed under specific conditions. The carbonyl group could be a handle for reactions such as reduction or addition of organometallic reagents. Furthermore, the aliphatic chain offers sites for potential C-H activation and functionalization, a rapidly developing area in organic synthesis. acs.org

The catalytic activity of metal complexes involving piperazine-based ligands is another area of interest. nih.govrsc.org this compound could serve as a ligand for various transition metals, and the resulting complexes could be screened for catalytic activity in a range of organic transformations.

Unexplored Applications in Pure Chemical Research Disciplines

Beyond its potential as a synthetic building block, this compound could find applications in various specialized areas of chemical research. nih.govacs.org

In supramolecular chemistry , the molecule's structure, with hydrogen bond donors and acceptors, suggests potential for self-assembly into larger, ordered structures. The piperazine ring is a known component in the formation of metal-organic frameworks (MOFs). nih.gov

In materials science , this compound could serve as a monomer or a precursor for the synthesis of novel polymers or functional materials. Its derivatives might exhibit interesting properties such as liquid crystallinity or specific surface activities.

In coordination chemistry , as mentioned earlier, it can act as a ligand for metal ions. nih.gov The study of the resulting coordination complexes could reveal interesting structural motifs and magnetic or electronic properties. nih.govrsc.org

Table 3: Potential Research Applications

Research DisciplinePotential Role of this compound
Supramolecular Chemistry Building block for self-assembled structures, potential component of metal-organic frameworks (MOFs). nih.gov
Materials Science Monomer for novel polymers, precursor for functional materials.
Coordination Chemistry Ligand for transition metal complexes with potentially interesting catalytic or material properties. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Piperazin-1-yl)pentan-1-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys and BKMS_METABOLIC . For example, coupling pentan-1-one derivatives with piperazine precursors via nucleophilic substitution or condensation reactions under controlled pH and temperature may yield high purity. Reaction optimization should include monitoring intermediates by LC-MS and adjusting catalysts (e.g., DCC for amide bond formation) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR for piperazine ring protons and ketone carbonyl signals) with chromatographic methods (HPLC with UV detection at 254 nm). For novel analogs, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. Cross-validate results against known piperazine derivatives, such as 1-(4-hydroxypiperidin-1-yl)pentan-1-one, to confirm substituent effects on spectral profiles .

Q. What are the recommended protocols for stability testing of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS and compare with stress-testing outcomes (e.g., exposure to UV light, acidic/basic hydrolysis). Document crystalline stability using X-ray diffraction, as seen in cathinone derivatives like 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs (e.g., BuChE inhibition vs. neurotoxicity)?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., SH-SY5Y for neurotoxicity) and species (rat vs. human liver microsomes) to isolate confounding variables. Compare structural analogs like HBU-39 (a BuChE inhibitor ) with regulated derivatives (e.g., N-ethylpentylone ) to identify critical substituents. Use molecular docking to map interactions with BuChE active sites versus off-target receptors .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting piperazine-based ketones?

  • Methodological Answer : Systematically modify the piperazine ring (e.g., N-alkylation, hydroxylation) and the pentanone chain (e.g., branching, α/β-substitution). Evaluate bioactivity using in vitro assays (e.g., receptor binding affinity, enzyme inhibition) and correlate with computational parameters (logP, polar surface area). Reference studies on 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides, which highlight the impact of aryl substitutions on dopamine receptor selectivity .

Q. How can researchers validate analytical methods for detecting trace impurities in synthesized batches?

  • Methodological Answer : Employ GC-MS or UPLC-QTOF with a focus on column selection (e.g., C18 for polar impurities) and ionization modes (ESI+ for protonated species). Validate sensitivity using spiked samples of known impurities (e.g., pyrrolidinophenones ). Cross-check with regulatory guidelines for designer drug analysis, ensuring limits of detection (LOD) ≤ 0.1% .

Q. What experimental frameworks are suitable for assessing metabolic pathways of this compound in preclinical models?

  • Methodological Answer : Use radiolabeled compounds (e.g., ¹⁴C-labeled pentanone) in hepatocyte incubations to track metabolite formation. Combine LC-MS/MS with stable isotope tracing to identify phase I/II metabolites. Compare results with structurally related compounds like 5-(piperidin-1-yl)pentan-1-amine, noting cytochrome P450 isoform-specific interactions .

Data Analysis & Reporting Guidelines

Q. How should conflicting crystallographic and spectroscopic data be reconciled during structural elucidation?

  • Methodological Answer : Cross-validate X-ray crystallography data (e.g., unit cell parameters) with DFT-calculated NMR shifts. For discrepancies in piperazine ring conformation, consider dynamic effects (e.g., ring puckering) via variable-temperature NMR. Reference studies on cathinone derivatives, where hydrochloride salt formation stabilizes specific conformers .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in animal models?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate LD₅₀ and benchmark doses (BMD). Use Kaplan-Meier survival analysis for longitudinal studies, adjusting for covariates like body weight. Document methods rigorously to comply with journal guidelines (e.g., Beilstein Journal’s requirements for experimental reproducibility ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.